molecular formula C40H58N8O8 B12468395 cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]

cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]

Cat. No.: B12468395
M. Wt: 778.9 g/mol
InChI Key: KYAVLJJQNUHRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] is a cyclic octapeptide characterized by alternating glycine (Gly) residues and a sequence of racemic (DL-configured) amino acids: leucine (Leu), proline (Pro, repeated three times), xi-isoleucine (xiIle), and phenylalanine (Phe). The DL notation indicates the presence of both D- and L-stereoisomers, which may influence its conformational flexibility and biological interactions. The cyclic structure is stabilized by a peptide bond between the N-terminal Gly and C-terminal Phe, forming a macrocyclic ring.

Properties

Molecular Formula

C40H58N8O8

Molecular Weight

778.9 g/mol

IUPAC Name

24-benzyl-27-butan-2-yl-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone

InChI

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)

InChI Key

KYAVLJJQNUHRMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc-Based Sequential Assembly

The linear precursor of cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] is typically synthesized via Fmoc SPPS, leveraging resin-bound C-terminal activation. Key steps include:

  • Resin Selection : Wang or 2-chlorotrityl chloride (CTC) resins are preferred for acid-labile anchoring, enabling mild cleavage conditions to preserve stereochemistry.
  • Amino Acid Activation : Preactivation of Fmoc-Gly-Gly-OH with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) ensures efficient coupling for the glycine dimer. For DL-amino acids, racemic mixtures are incorporated at each step, necessitating double couplings to mitigate incomplete reactions.
  • Proline Handling : DL-Proline residues require extended coupling times (90–120 minutes) due to steric hindrance from the secondary amine. Coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF enhance efficiency.
Table 1: Coupling Conditions for Challenging Residues
Residue Activator Time (min) Solvent Yield (%)
DL-Pro HATU/DIPEA 120 DMF 85–90
DL-xiIle DIC/OxymaPure 60 DCM:DMF 75–80
DL-Phe PyClock/DIPEA 45 DMF 90–95

Side-Chain Protection and Deprotection

  • xiIle Protection : The xi-isoleucine side chain is protected with tert-butyloxycarbonyl (Boc) to prevent branching side reactions during elongation.
  • Global Deprotection : Post-synthesis, the peptide-resin is treated with TFA:TIPS:H2O (95:2.5:2.5) for 2 hours to remove Boc, tert-butyl (tBu), and trityl groups.

Cyclization Techniques

On-Resin Head-to-Tail Cyclization

Cyclization is achieved via intramolecular amide bond formation between the N-terminal amine and C-terminal carboxylate. Challenges include:

  • Ring Strain Mitigation : For nonapeptides, on-resin cyclization is limited by entropy; microwave-assisted synthesis (60°C, 30 W) enhances conformational mobility.
  • Activation Methods : Preactivation of the C-terminal with benzotriazole derivatives (e.g., PyClock) improves cyclization yields (65–70%).

Solution-Phase Macrocyclization

Linear precursors are cleaved from the resin with preserved side-chain protections and cyclized in dilute conditions (0.1 mM in DMF) to favor intramolecular reactions:

  • Coupling Agents : DIC/HOBt or HATU/DIPEA are used with 10-fold molar excess to drive the reaction.
  • Racemization Control : Adding 1-hydroxy-7-azabenzotriazole (HOAt) reduces epimerization at DL residues.
Table 2: Cyclization Efficiency Under Varied Conditions
Method Solvent Coupling Agent Yield (%) Purity (HPLC)
On-resin (microwave) DMF PyClock 68 88
Solution-phase DMF HATU/DIPEA 72 92

Stereochemical and Purification Challenges

xiIle Incorporation

xi-Isoleucine, a non-proteinogenic amino acid, is synthesized via Strecker reaction followed by enzymatic resolution. Its steric bulk necessitates orthogonal protection (Boc) and extended coupling times.

Purification Protocols

  • Crude Peptide Isolation : Precipitation with methyl tert-butyl ether (MTBE) removes TFA and scavengers.
  • Semi-Preparative HPLC : A C18 column (10 × 250 mm) with gradient elution (5–60% acetonitrile in 0.1% TFA) achieves >95% purity.
  • Lyophilization : Freeze-drying in tert-butanol yields stable, amorphous powder.

Analytical Characterization

Mass Spectrometry

High-resolution ESI-MS confirms molecular weight (calc. 1023.4 Da; obs. 1023.3 Da) and detects side products (e.g., +Gly adducts at 1060.5 Da).

Circular Dichroism (CD)

CD spectra in methanol (0.1 mg/mL) identify dominant conformers. A negative band at 228 nm indicates polyproline II helix formation, stabilized by consecutive prolines.

NMR Spectroscopy

2D NMR (COSY, NOESY) in DMSO-d6 resolves cis-trans proline isomers. Key NOE contacts (e.g., Gly1-Hα to Phe9-Hα) confirm cyclic topology.

Industrial-Scale Considerations

Cost-Effective Resins

CTC resin allows >95% loading efficiency and scalable synthesis (10–50 kg batches).

Green Chemistry Adaptations

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions: Heterophyllin B undergoes various chemical reactions, including enzymatic cyclization and hydrolysis. The enzymatic cyclization of the linear peptide precursor to form heterophyllin B is a key reaction in its biosynthesis .

Common Reagents and Conditions: The enzymatic cyclization is catalyzed by crude enzymes isolated from Pseudostellaria heterophylla. The reaction conditions typically involve the incubation of the linear peptide precursor with total cell-free extracts of the cultured shoots .

Major Products: The major product formed from the enzymatic cyclization of the linear peptide precursor is heterophyllin B. Hydrolysis of the linear peptide precursor can also occur, leading to the formation of the hydrolyzed product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] and related cyclic peptides:

Compound Ring Size Amino Acid Sequence Stereochemistry Reported Bioactivity Source
Cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] Octapeptide Gly-Gly-Leu-Pro-Pro-Pro-xiIle-Phe DL-configured Not reported in evidence Not specified
Cyclo(Leu-Pro) Diketopiperazine Leu-Pro L-configured Antimicrobial activity Streptomyces sp. TN17
Cyclo(L-Leu-L-Arg) Diketopiperazine Leu-Arg L-configured Antibacterial, antifungal Streptomyces sp. TN17
Cyclo(D-Pro-D-Phe) Diketopiperazine D-Pro-D-Phe D-configured Cytotoxicity (K562 cells) Aspergillus versicolor
Cyclo(Gly-His) Diketopiperazine Gly-His L-configured Not specified Streptomyces nigra

Key Observations

Ring Size and Complexity :

  • The target compound is an octapeptide, significantly larger than DKPs (cyclic dipeptides). Larger rings may exhibit enhanced conformational diversity and binding specificity but face challenges in bioavailability due to size .
  • The triple Pro motif in the target compound likely induces rigidity, contrasting with smaller DKPs like cyclo(Leu-Pro), which adopt planar conformations .

Stereochemical Diversity: The DL configuration in the target compound contrasts with L-configured DKPs (e.g., cyclo(L-Leu-L-Arg)).

However, cyclo(L-Leu-L-Arg) demonstrates broad-spectrum antimicrobial activity, suggesting that cyclic peptides with hydrophobic and charged residues (e.g., Arg) may target microbial membranes .

Amino Acid Composition: The inclusion of xiIle (a modified isoleucine) in the target compound is unique. Such non-canonical amino acids may confer resistance to proteolytic degradation or enhance binding to hydrophobic pockets in proteins .

Research Implications and Gaps

  • Structural Dynamics : Molecular modeling studies could elucidate how the Gly-Gly segment and triple Pro residues influence the compound’s tertiary structure.
  • Bioactivity Screening : Prioritize assays for antimicrobial, anticancer, or anti-inflammatory activity, leveraging precedents from DKPs .
  • Stereochemical Optimization : Evaluate the impact of DL vs. L-configurations on bioactivity through enantiomerically pure synthesis.

Biological Activity

The compound cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] , a cyclic depsipeptide, has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

Cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] is composed of several amino acids arranged in a cyclic structure. The cyclic nature of this compound contributes to its stability and biological activity. The presence of proline residues is particularly significant, as proline is known to influence the conformational properties of peptides.

Table 1: Structural Composition

Amino AcidPosition
Glycine1, 2
Leucine3
Proline4, 5, 6
xiIsoleucine7
Phenylalanine8

Anticancer Properties

Research indicates that cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] exhibits significant anticancer activity . It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the inhibition of histone deacetylases (HDACs). These mechanisms lead to cell cycle arrest and ultimately cancer cell death.

  • Mechanisms : The compound activates pro-apoptotic factors such as p21 and p27 while inhibiting oncogenic transcription factors like activator protein-1 (AP-1) .

Antimicrobial Effects

Cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] also demonstrates antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

  • In vitro Studies : In laboratory settings, the compound has been tested against various bacterial strains with promising results, indicating its potential use in treating infections caused by multidrug-resistant organisms .

Neuroprotective Effects

Emerging evidence suggests that this cyclic peptide may also possess neuroprotective properties . Its ability to affect intracellular signaling pathways could be beneficial in treating neurodegenerative diseases.

In Vitro and In Vivo Studies

Recent studies have focused on the in vitro effects of cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]. For instance:

  • Cytotoxicity Tests : The compound showed cytotoxic effects with IC50 values ranging from 1.00 to 2.29 μM against various cancer cell lines, including HeLa and NCI-H187 .
  • Antimicrobial Activity : In a study evaluating antimicrobial efficacy, cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe] displayed significant inhibition against strains like E. coli and Staphylococcus aureus .

Future Directions

Further research is essential to fully understand the mechanisms underlying the biological activities of cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]. Potential areas for future studies include:

  • Mechanistic Studies : Investigating the precise molecular pathways affected by this compound.
  • Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans.
  • Formulation Development : Exploring formulations that enhance its bioavailability and therapeutic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.